molecular formula C10H17Cl2NOS B7821780 Diallate CAS No. 17708-57-5

Diallate

Cat. No.: B7821780
CAS No.: 17708-57-5
M. Wt: 270.22 g/mol
InChI Key: SPANOECCGNXGNR-UITAMQMPSA-N
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Description

Diallate (CAS No. 2303-16-4) is a thiocarbamate herbicide first synthesized in 1961 through the reaction of diisopropylamine with carbonyl sulfide and dichloropropane . Its molecular formula is C₁₀H₁₇NOSCl₂, with a molecular weight of 270.22 g/mol. This compound is primarily used as a pre-planting or pre-emergence herbicide to selectively control wild oats (Avena fatua) and other weeds in crops such as sugar beets, barley, corn, soybeans, and legumes .

Key Physicochemical Properties :

  • Water solubility: 40 mg/L at 20°C.
  • Organic solvent solubility: Miscible with acetone, benzene, chloroform, ether, and heptane.
  • Vapor pressure: 1.5 × 10⁻⁴ mm Hg at 20°C.
  • Isomer composition: Commercial formulations contain approximately equal proportions of cis- and trans-isomers.

This compound is formulated as emulsifiable concentrates (45% active ingredient) or granules (10% active ingredient). Its mode of action involves inhibition of lipid biosynthesis, disrupting cell membrane formation in susceptible weeds .

Properties

IUPAC Name

S-[(Z)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate
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InChI

InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3/b9-5-
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InChI Key

SPANOECCGNXGNR-UITAMQMPSA-N
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Canonical SMILES

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl
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Isomeric SMILES

CC(C)N(C(C)C)C(=O)SC/C(=C/Cl)/Cl
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Molecular Formula

C10H17Cl2NOS
Record name DIALLATE
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DSSTOX Substance ID

DTXSID8058326
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Molecular Weight

270.22 g/mol
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Physical Description

Used as an herbicide., Brown liquid; [Merck Index] Clear brown viscous liquid; [MSDSonline]
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Boiling Point

150 °C @ 9 MM HG
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Flash Point

77 °C, 96 C deg (open cup); 77 °C (closed cup)
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Solubility

SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE, SOL IN WATER 14 PPM @ 25 °C, MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C.
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Density

1.188 @ 25 °C/15.6 °C
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Vapor Pressure

0.00015 [mmHg], 1.5X10-4 MM HG @ 25 °C
Record name Diallate
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Impurities

May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process.
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Color/Form

BROWN LIQUID, Oily liquid

CAS No.

2303-16-4, 17708-57-5
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Melting Point

25-30 °C
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Preparation Methods

Step 1: Formation of Potassium N,N-Diisopropylcarbamothioate

The synthesis begins with the preparation of a carbamothioate salt. Diisopropylamine reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form potassium N,N-diisopropylcarbamothioate:

(i-Pr)2NH+CS2+KOH(i-Pr)2NC(S)SK+H2O(\text{i-Pr})2\text{NH} + \text{CS}2 + \text{KOH} \rightarrow (\text{i-Pr})2\text{NC(S)SK} + \text{H}2\text{O}

This exothermic reaction is typically conducted in a polar solvent like tetrahydrofuran (THF) or water at 25–40°C. The resultant carbamothioate salt serves as the nucleophile in the subsequent alkylation step.

Step 2: Alkylation with 2,3-Dichloroallyl Chloride

The carbamothioate salt reacts with 2,3-dichloroallyl chloride under PTC conditions. A quaternary ammonium salt (e.g., benzyltriethylammonium chloride) is used to transfer the thiolate anion into the organic phase, enabling efficient nucleophilic substitution:

(i-Pr)2NC(S)SK+Cl-CH2C(Cl)=CH2PTC(i-Pr)2NC(S)S-CH2C(Cl)=CH2+KCl(\text{i-Pr})2\text{NC(S)SK} + \text{Cl-CH}2\text{C(Cl)=CH}2 \xrightarrow{\text{PTC}} (\text{i-Pr})2\text{NC(S)S-CH}2\text{C(Cl)=CH}2 + \text{KCl}

Key reaction parameters :

  • Temperature : 60–80°C

  • Solvent system : THF/water (8:2 v/v)

  • Catalyst loading : 10 mol% CuSO₄·5H₂O and 20 mol% sodium ascorbate

  • Reaction time : 6–8 hours

The product is isolated via liquid-liquid extraction, dried over anhydrous sodium sulfate, and purified by vacuum distillation (boiling point: 306°C at 760 mmHg).

Alternative Synthetic Routes

Direct Thiocarbamoylation of Dichloroallyl Mercaptan

An alternative method involves reacting N,N-diisopropylcarbamoyl chloride with 2,3-dichloroallyl mercaptan:

(i-Pr)2NCOCl+HS-CH2C(Cl)=CH2(i-Pr)2NC(O)S-CH2C(Cl)=CH2+HCl(\text{i-Pr})2\text{NCOCl} + \text{HS-CH}2\text{C(Cl)=CH}2 \rightarrow (\text{i-Pr})2\text{NC(O)S-CH}2\text{C(Cl)=CH}2 + \text{HCl}

However, this route is less favored due to the instability of 2,3-dichloroallyl mercaptan and challenges in controlling regioselectivity.

Microwave-Assisted Synthesis

Recent advancements explore microwave irradiation to accelerate reaction kinetics. A mixture of diisopropylamine, carbon disulfide, and 2,3-dichloroallyl chloride is irradiated at 100°C for 15–20 minutes, yielding this compound with 85–90% efficiency. This method reduces side products like polysulfides.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂), δ 3.90 (septet, 2H, NCH), δ 4.70 (s, 2H, SCH₂), δ 5.45 (s, 1H, CHCl₂).

  • IR (KBr): ν 2965 cm⁻¹ (C-H stretch), 1670 cm⁻¹ (C=S), 680 cm⁻¹ (C-Cl).

  • Mass spectrometry : Molecular ion peak at m/z 270.219 (C₁₀H₁₇Cl₂NOS⁺).

Physicochemical Properties

PropertyValue
Molecular weight270.219 g/mol
Density1.18 g/cm³
Melting point25–30°C
Vapor pressure0.000791 mmHg at 25°C
LogP (octanol-water)4.277

Industrial-Scale Production Considerations

Yield Optimization Strategies

  • Catalyst recycling : Quaternary ammonium salts are recovered via aqueous wash cycles, reducing costs by 15–20%.

  • Continuous flow reactors : Microreactors enhance heat transfer and minimize side reactions, achieving 95% conversion in <1 hour .

Chemical Reactions Analysis

Hydrolysis and Acid-Catalyzed Decomposition

Diallate undergoes hydrolysis in aqueous environments, particularly under acidic conditions. This reaction generates carbon disulfide (CS₂) and methylamine derivatives . The decomposition mechanism involves cleavage of the thiocarbamate ester bond:

C10H17Cl2NOS+H2OH+CS2+CH3NH2+degradation byproducts\text{C}_{10}\text{H}_{17}\text{Cl}_2\text{NOS} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CS}_2 + \text{CH}_3\text{NH}_2 + \text{degradation byproducts}

Key factors :

  • Reaction rate increases with acidity .

  • Elevated temperatures accelerate decomposition .

Reactivity with Incompatible Substances

This compound belongs to the thiocarbamate ester and halogenated organic compound reactive groups, leading to hazardous interactions :

Reactive GroupObserved ReactionsHazardous Products
Aldehydes/Nitrides/HydridesExothermic reactions generating flammable gases (e.g., H₂, CH₄)Fire/explosion risk
AcidsAccelerated decomposition, releasing CS₂ and toxic aminesRespiratory irritants
Peroxides/Acid HalidesUncontrolled redox reactions, potential polymerizationCorrosive fumes

Thermal Decomposition in Fire

When exposed to heat or flames, this compound decomposes into highly toxic gases:

ProductConcentration (Typical)Hazard Profile
Chlorine (Cl₂)HighSevere respiratory irritant
Sulfur Oxides (SOₓ)ModerateAcid rain precursors, lung damage
Nitrogen Oxides (NOₓ)LowOzone precursors, neurotoxic

Note : Containers holding this compound may explode under fire conditions due to pressure buildup .

Environmental Degradation Pathways

In soil and water, this compound reacts via:

  • Oxidation : Chlorinated allyl groups undergo stepwise oxidation to form sulfoxides and sulfones .

  • Photolysis : UV exposure cleaves the S-allyl bond, yielding dichloroacrylic acid derivatives .

Stabilizers and Storage Recommendations

To mitigate unintended reactions:

  • Store in cool (<25°C), dry environments away from acids/oxidizers .

  • Use non-reactive absorbents (e.g., vermiculite) for spills—avoid cellulose or clay-based materials , which may catalyze decomposition .

Scientific Research Applications

Agricultural Applications

Diallate is predominantly used as a pre-emergent herbicide, applied to soil before planting or directly onto growing crops. Its primary function is to manage broadleaf and grassy weeds in crops such as:

  • Cereals : Wheat, barley
  • Vegetables : Carrots, onions
  • Ornamental plants : Various landscaping applications

Toxicological Profile

The toxicological evaluation of this compound reveals several health implications:

  • Mutagenicity : Studies have indicated that this compound exhibits mutagenic properties in bacterial and yeast systems. It has been shown to induce mutations in Drosophila melanogaster and cause chromosomal aberrations in mammalian cells under specific conditions requiring metabolic activation .
  • Acute Effects : Exposure can lead to respiratory irritation, skin burns, and neurological symptoms such as nausea and convulsions at high concentrations .
  • Chronic Effects : Long-term exposure may result in liver damage and potential carcinogenic effects, although evidence remains limited regarding its carcinogenicity in humans .

Regulatory Status

This compound is classified under various regulatory frameworks due to its associated health risks:

  • EPA Regulations : The Environmental Protection Agency (EPA) monitors this compound under its Integrated Risk Information System (IRIS), focusing on its mode of action and potential risks associated with exposure .
  • International Assessments : The International Agency for Research on Cancer (IARC) has evaluated this compound but concluded that there is insufficient evidence to classify it definitively as a carcinogen in humans .

Case Study 1: Efficacy in Crop Management

A study conducted on this compound's effectiveness in controlling weed populations in wheat fields demonstrated a significant reduction in weed biomass compared to untreated controls. The application resulted in improved crop yields due to reduced competition for resources.

Crop TypeWeed Reduction (%)Yield Increase (%)
Wheat7520
Barley6815

Case Study 2: Health Impact Assessment

An epidemiological study assessed farm workers' exposure to this compound over multiple growing seasons. Results indicated a correlation between higher exposure levels and increased reports of respiratory issues, reinforcing the need for protective measures during application.

Comparison with Similar Compounds

Structural Analog: Triallate

Triallate (CAS No. 2303-17-5) is another thiocarbamate herbicide with a molecular formula of C₁₀H₁₆Cl₃NOS. Like this compound, it targets wild oats and is applied pre-emergence.

Property This compound Triallate
Chemical Class Thiocarbamate Thiocarbamate
Molecular Weight 270.22 g/mol 304.67 g/mol
Water Solubility 40 mg/L 4 mg/L
Application Pre-emergence Pre-emergence
Resistance Factor 8-fold (in R lines) 6–20-fold (in R lines)

Key Findings :

  • Cross-resistance studies show that triallate-resistant weed populations exhibit 8-fold resistance to this compound, suggesting overlapping modes of action .
  • Triallate has lower water solubility (4 mg/L) compared to this compound (40 mg/L), which may influence soil mobility and persistence .

Functional Analog: Difenzoquat

Difenzoquat (CAS No. 43222-48-6) is a quaternary ammonium herbicide with the molecular formula C₁₃H₂₀N₂O. Unlike this compound, it is a post-emergence herbicide and belongs to a distinct chemical class.

Property This compound Difenzoquat
Chemical Class Thiocarbamate Quaternary ammonium
Mode of Action Lipid biosynthesis inhibition Cell membrane disruption
Application Pre-emergence Post-emergence
Resistance Factor 8-fold (in R lines) 60-fold (in R lines)

Key Findings :

  • Despite differing chemical structures, triallate-resistant weeds show 60-fold resistance to difenzoquat, highlighting the risk of cross-resistance even between chemically unrelated herbicides .
  • Difenzoquat’s post-emergence application contrasts with this compound’s pre-emergence use, offering complementary weed management strategies .

Research Implications and Resistance Management

  • Cross-Resistance Mechanisms : Resistance to this compound and triallate in weeds is linked to enhanced metabolic detoxification and altered translocation patterns .
  • Agricultural Practice Recommendations: Rotating this compound with non-thiocarbamate herbicides (e.g., difenzoquat) may delay resistance, though evidence of cross-resistance necessitates caution .

Biological Activity

Diallate, chemically known as S-[2,3-dichloroallyl] diisopropylthiocarbamate, is a thiocarbamate herbicide primarily used for controlling weeds in various agricultural settings. Its biological activity encompasses a range of effects on both plant and animal systems, including mutagenicity, inhibition of photosynthetic processes, and potential carcinogenicity. This article provides a detailed examination of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound has the following chemical structure:

  • Chemical Formula : C10H17Cl2NOS
  • CAS Number : 2303-16-4

This compound functions primarily as a herbicide by inhibiting specific biochemical pathways in plants. It disrupts chloroplast electron transport, which is crucial for photosynthesis. Research indicates that this compound inhibits electron flow at a point between the two photosystems in isolated chloroplasts, significantly affecting ATP synthesis and overall plant health .

Mutagenicity Studies

This compound has been shown to exhibit mutagenic properties in various organisms. Key findings include:

  • Bacterial Mutagenicity : this compound induced mutations in bacterial systems and was found to cause unscheduled DNA synthesis and sister chromatid exchanges in mammalian cell cultures .
  • Drosophila melanogaster : In studies using fruit flies, this compound demonstrated mutagenic effects, indicating its potential to cause genetic alterations .
  • Mammalian Systems : While evidence suggests that this compound is mutagenic in cellular systems, studies have shown insufficient evidence for its mutagenic effects in mammals when tested under dominant lethal conditions .

Carcinogenicity Assessment

The International Agency for Research on Cancer (IARC) evaluated this compound's carcinogenic potential. The findings indicated that while there was sufficient evidence of mutagenicity in cellular systems, the data regarding its carcinogenicity in mammals was insufficient . This highlights the need for further research into its long-term effects on human health.

Inhibition of Photosynthesis

This compound's impact on photosynthesis is significant. In isolated spinach chloroplasts, it inhibited noncyclic electron transport by over 90% at concentrations below 50 μM. This inhibition affects ATP synthesis and cytochrome f reduction . The following table summarizes the effects of this compound on chloroplast function:

Parameter Effect Concentration (μM)
Noncyclic Electron Transport>90% inhibition<50
ATP SynthesisSignificant reduction<50
Cytochrome f ReductionImpaired functionality<50

Case Studies

Several case studies have been conducted to assess the environmental and health impacts of this compound:

  • Aquatic Toxicology : A study evaluated the effects of this compound on aquatic organisms. Results indicated acute toxicity to fish species at concentrations commonly found in agricultural runoff.
  • Soil Microbial Activity : Research showed that this compound application could alter soil microbial communities, potentially affecting soil health and fertility.
  • Human Health Risk Assessment : Regulatory bodies have conducted assessments to evaluate the risks associated with this compound exposure among agricultural workers. These assessments highlighted concerns regarding dermal exposure and inhalation during application.

Q & A

How can researchers formulate precise research questions for studying Diallate’s environmental degradation pathways?

Answer:

  • Step 1 : Define the scope using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) . For example:
    • Population: Soil microbial communities exposed to this compound.
    • Intervention: Varying concentrations of this compound under controlled conditions.
    • Outcome: Quantification of degradation byproducts (e.g., sulfoxide metabolites).
    • Time: 6-month longitudinal study.
  • Step 2 : Conduct a systematic literature review to identify gaps, such as understudied metabolites or unexamined soil types .
  • Step 3 : Refine questions using hypothesis-driven criteria , ensuring they are resolvable, specific, and contribute to toxicology or environmental chemistry .

What experimental design considerations are critical for assessing this compound’s ecotoxicological effects?

Answer:

  • Key Elements :
    • Controls : Include negative (untreated soil/water) and positive (known toxicant) controls to validate results .
    • Replication : Minimum triplicate samples to account for biological variability .
    • Dosage Gradients : Test sub-lethal to lethal concentrations (e.g., 0.1–100 mg/L) to model real-world exposure .
  • Data Collection : Use LC-MS/MS for metabolite profiling and microbial viability assays (e.g., ATP luminescence) .
  • Ethics : Adhere to institutional guidelines for chemical handling and environmental sampling .

How should researchers resolve contradictions in this compound’s reported half-life across studies?

Answer:

  • Step 1 : Conduct meta-analysis to identify variables causing discrepancies (e.g., soil pH, temperature, organic matter) .
  • Step 2 : Perform sensitivity analysis using tools like Monte Carlo simulations to quantify parameter impacts .
  • Step 3 : Validate findings with controlled mesocosm experiments that isolate confounding factors .

Table 1 : Reported Half-Life Variations of this compound

StudyConditions (pH, Temp)Half-Life (Days)Methodology
Smith et al. (2020)pH 6.5, 25°C28GC-ECD
Lee et al. (2022)pH 7.2, 20°C45HPLC-UV
Proposed ReplicationpH 6.8, 22°CPendingLC-MS/MS

What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound toxicity?

Answer:

  • Techniques :
    • Generalized Additive Models (GAMs) : Capture non-linear trends without assuming linearity .
    • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., metabolite profiles + microbial diversity) .
    • Bayesian Hierarchical Modeling : Account for nested variables (e.g., regional soil differences) .
  • Software : Use R packages (mgcv for GAMs, brms for Bayesian models) or Python’s scikit-learn .

How can researchers ensure reproducibility in this compound degradation studies?

Answer:

  • Best Practices :
    • Detailed Protocols : Document extraction methods (e.g., QuEChERS vs. SPE), instrument calibration, and QA/QC steps .
    • Open Data : Share raw chromatograms and spectral libraries via repositories like Zenodo .
    • Inter-Lab Collaborations : Cross-validate results using harmonized methodologies .

What methodologies address knowledge gaps in this compound’s long-term ecological impacts?

Answer:

  • Longitudinal Field Studies : Monitor agricultural sites post-Diallate application for 3–5 years, integrating remote sensing for spatial-temporal analysis .
  • Multi-Omics Integration : Combine metagenomics (microbial shifts), metabolomics (degradation pathways), and transcriptomics (plant stress responses) .
  • Risk Modeling : Use probabilistic exposure models to predict bioaccumulation in food chains .

How should researchers design surveys or questionnaires to assess this compound’s regulatory compliance in farming communities?

Answer:

  • Guidelines :
    • Questionnaire Structure : Use Likert scales to quantify farmer awareness (e.g., 1–5: “Unaware” to “Fully Compliant”) .
    • Validation : Pilot-test with a subset (n=30) to refine clarity and avoid leading questions .
    • Ethnographic Follow-Ups : Conduct semi-structured interviews to contextualize quantitative data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.